4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate
CAS No.: 151888-20-9
Cat. No.: VC0128531
Molecular Formula: C18H17K2O8PS2
Molecular Weight: 534.62
* For research use only. Not for human or veterinary use.
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate - 151888-20-9](/images/no_structure.jpg)
Specification
CAS No. | 151888-20-9 |
---|---|
Molecular Formula | C18H17K2O8PS2 |
Molecular Weight | 534.62 |
IUPAC Name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |
Standard InChI | InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2 |
SMILES | C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate possesses several synonyms in scientific literature, reflecting its complex structure. The compound is formally identified by the following chemical parameters:
Property | Information |
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CAS Number | 151888-20-9 |
Molecular Formula | C18H17K2O8PS2 |
Molecular Weight | 534.62 g/mol |
Alternative Names | - Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt - 4,4'-(Phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt hydrate - Potassium 4,4'-(phenylphosphinediyl)dibenzenesulfonate - K2BSPP |
The compound is also referenced under CAS number 308103-66-4 in some databases, which may represent a variation in hydration state or salt form . The InChI notation for the base structure is InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2 .
Structural Properties
The compound features a central phosphorus atom bonded to three aromatic rings. Two of these rings contain sulfonate groups (SO3-), which are typically associated with potassium counterions in the crystalline state . The presence of these sulfonate groups significantly enhances the compound's water solubility compared to non-sulfonated triarylphosphines .
The hydrate form contains water molecules incorporated in the crystal structure, which influences its physical properties and stability. The arrangement of the phenyl and sulfonatophenyl groups around the phosphorus center creates a unique electronic environment that allows for specific interactions with metal ions and other substrates .
Synthesis and Production
Purification Techniques
After synthesis, purification techniques are employed to obtain high-purity 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate. These methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography for the separation of byproducts and unreacted starting materials
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Ion-exchange techniques to ensure proper counterion distribution
The purification process can significantly affect the final properties of the compound, particularly its solubility and reactivity in coordination chemistry applications.
Chemical Properties and Reactions
Chemical Reactivity
The compound demonstrates several types of chemical reactivity:
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Coordination Chemistry: The phosphorus center acts as a soft Lewis base, readily forming coordination bonds with transition metals, particularly silver ions .
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Redox Chemistry: The compound can undergo oxidation reactions, particularly at the phosphorus center, to form phosphine oxide derivatives.
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Substitution Reactions: The phenyl rings can participate in various substitution reactions, allowing for the introduction of different functional groups.
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Metal Complex Formation: It forms stable complexes with various transition metals, which is essential for its catalytic applications .
These reactions highlight the versatility of 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate in organic synthesis and coordination chemistry.
Applications
Coordination Chemistry
In coordination chemistry, 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate serves as an effective ligand for various transition metals. The phosphorus atom provides a coordination site while the sulfonate groups enhance water solubility and can potentially interact with other components in solution through hydrogen bonding or electrostatic interactions .
The compound's coordination capabilities make it valuable in designing metal complexes with specific properties for applications in catalysis and materials science.
Nanoparticle Synthesis
One of the most well-documented applications of 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate is in the synthesis of silver nanoparticles (AgNPs) . The compound forms coordination complexes with silver ions, which then act as both reducing and capping agents .
These complexes control the size, shape, and stability of the resulting nanoparticles, making the process highly tunable . The water solubility of the compound allows for the synthesis of AgNPs in aqueous solutions, which is advantageous for various biological and medical applications .
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate exist, including:
Compound | Similarities | Differences |
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Bis(p-sulfonatophenyl)phenylphosphine hydrate | Contains the same core phosphine structure | Different hydration state |
Dipotassium 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate | Similar molecular structure | Variation in counterions or hydration |
Triphenylphosphine | Same core structure with three phenyl groups | Lacks sulfonate groups, not water-soluble |
These compounds share structural similarities but differ in hydration states or associated ions, which can significantly affect their solubility and reactivity.
Functional Equivalents
From a functional perspective, several compounds can serve similar roles in specific applications:
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Other water-soluble phosphines such as tris(hydroxymethyl)phosphine
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Sulfonated aryl phosphines with different substitution patterns
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Phosphine oxides with enhanced water solubility
The choice between these functional equivalents often depends on the specific requirements of the application, such as water solubility, coordination strength, and steric properties around the phosphorus center.
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